molecular formula C8H6N2O B7722762 1H-quinazolin-4-one

1H-quinazolin-4-one

Cat. No.: B7722762
M. Wt: 146.15 g/mol
InChI Key: QMNUDYFKZYBWQX-UHFFFAOYSA-N
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Description

1H-Quinazolin-4-one is a heterocyclic compound that features a quinazoline core with a carbonyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its broad range of biological activities. Quinazolinones, including this compound, are known for their applications in the pharmaceutical, biological, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Quinazolin-4-one can be synthesized through various methods. One efficient route involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . Another method includes the use of N-halosulfonamides, where isatoic anhydride, acid hydrazides, or ammonium acetate and aromatic aldehydes are reacted in the presence of N-halosulfonamides . These reactions are often carried out under reflux conditions in ethanol/water or solventless conditions at elevated temperatures.

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. The use of green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: Conversion to quinazolin-4(3H)-one derivatives.

    Reduction: Formation of dihydroquinazolin-4-one derivatives.

    Substitution: Introduction of various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic reagents under acidic or basic conditions.

Major Products:

Scientific Research Applications

1H-Quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-quinazolin-4-one involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound derivatives have been shown to interact with neurotransmitter receptors, making them potential candidates for treating neurological disorders .

Comparison with Similar Compounds

    2-Quinazolinone: Another isomer with a carbonyl group at the second position.

    Quinazoline: The parent compound without the carbonyl group.

    Dihydroquinazolin-4-one: A reduced form of 1H-quinazolin-4-one.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical modifications allows for the development of a wide range of derivatives with tailored properties for specific applications .

Properties

IUPAC Name

1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNUDYFKZYBWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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